3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one
Overview
Description
3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one is a synthetic compound belonging to the benzo[d]oxazole family. Benzo[d]oxazoles are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 4-isopropoxybenzylamine with 2-aminophenol in the presence of a suitable catalyst. The reaction proceeds through a cyclization process to form the benzo[d]oxazole ring. The reaction conditions often include heating the reactants in a solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzo[d]oxazole oxides.
Reduction: Formation of reduced benzo[d]oxazole derivatives.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, which are involved in cell survival and apoptosis pathways. Additionally, it decreases the expression of nuclear factor-kappa B, a key regulator of inflammation . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one can be compared with other benzo[d]oxazole derivatives, such as:
2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole: Known for its anti-inflammatory properties.
Benzo[d]oxazole-based acetylcholinesterase inhibitors: Investigated for their potential in treating Alzheimer’s disease.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(2)20-14-9-7-13(8-10-14)11-18-15-5-3-4-6-16(15)21-17(18)19/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRUZOARDWXPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321197 | |
Record name | 3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649466 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868145-85-1 | |
Record name | 3-[(4-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501321197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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